

# An In-depth Technical Guide to 2-Chloro-5-methylpyrimidine

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## Compound of Interest

Compound Name: 2-Chloro-5-methylpyrimidine

Cat. No.: B1361109

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2-Chloro-5-methylpyrimidine**, a key heterocyclic intermediate in the development of novel therapeutic agents and other specialized chemicals.

## Core Compound Properties

**2-Chloro-5-methylpyrimidine** is a substituted pyrimidine ring that serves as a versatile building block in organic synthesis. Its reactivity and structural features make it a valuable precursor for a range of more complex molecules.

## Chemical Structure

- IUPAC Name: **2-chloro-5-methylpyrimidine**
- Molecular Formula: C<sub>5</sub>H<sub>5</sub>ClN<sub>2</sub>
- SMILES: Cc1cncc(n1)Cl
- InChI: InChI=1S/C5H5ClN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3

## Physicochemical Data

The quantitative properties of **2-Chloro-5-methylpyrimidine** are summarized in the table below, providing a clear reference for experimental design and evaluation.

Property	Value	Source
Molecular Weight	128.56 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	22536-61-4	<a href="#">[4]</a>
Physical State	White to light yellow solid/powder	
Melting Point	89-92 °C	<a href="#">[1]</a>
Boiling Point	239.2 ± 9.0 °C (Predicted)	<a href="#">[1]</a>
Density	1.234 ± 0.06 g/cm³ (Predicted)	<a href="#">[1]</a>
pKa	-1.03 ± 0.22 (Predicted)	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

**2-Chloro-5-methylpyrimidine** is commonly synthesized via the selective reduction of 2,4-dichloro-5-methylpyrimidine. Several methods exist, with variations in solvent systems and reaction conditions. Below is a detailed, representative experimental protocol.

### Synthesis of 2-Chloro-5-methylpyrimidine from 2,4-dichloro-5-methylpyrimidine

This protocol describes the synthesis using zinc powder for selective dechlorination at the 4-position.

#### Materials:

- 2,4-dichloro-5-methylpyrimidine
- Zinc powder (newly activated, acid-washed recommended)
- Water or a mixture of Benzene and Water

- Ammonia (for some protocol variations)
- Diatomaceous earth (Celite)
- Ethyl acetate (EtOAc) or Diethyl ether (Et<sub>2</sub>O)
- Hexane
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or Magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a stirred solution of 2,4-dichloro-5-methylpyrimidine (e.g., 4.00 g, 24.5 mmol) dissolved in a solvent mixture of benzene (16.0 mL) and water (40.0 mL), add zinc powder (4.81 g, 73.6 mmol) and ammonia (8.80 mL, 24.5 mmol) sequentially at room temperature.[1]
- Reflux: Heat the reaction mixture to reflux and maintain for 18 hours.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the zinc powder and other solids.
- Extraction: Transfer the filtrate to a separatory funnel and extract with an organic solvent such as diethyl ether (Et<sub>2</sub>O).[1] Combine the organic layers.
- Washing and Drying: Wash the combined organic phase with brine (saturated aqueous NaCl solution), and then dry it over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).
- Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (1:1) eluent system to afford the pure **2-chloro-5-methylpyrimidine** as a solid.[1]

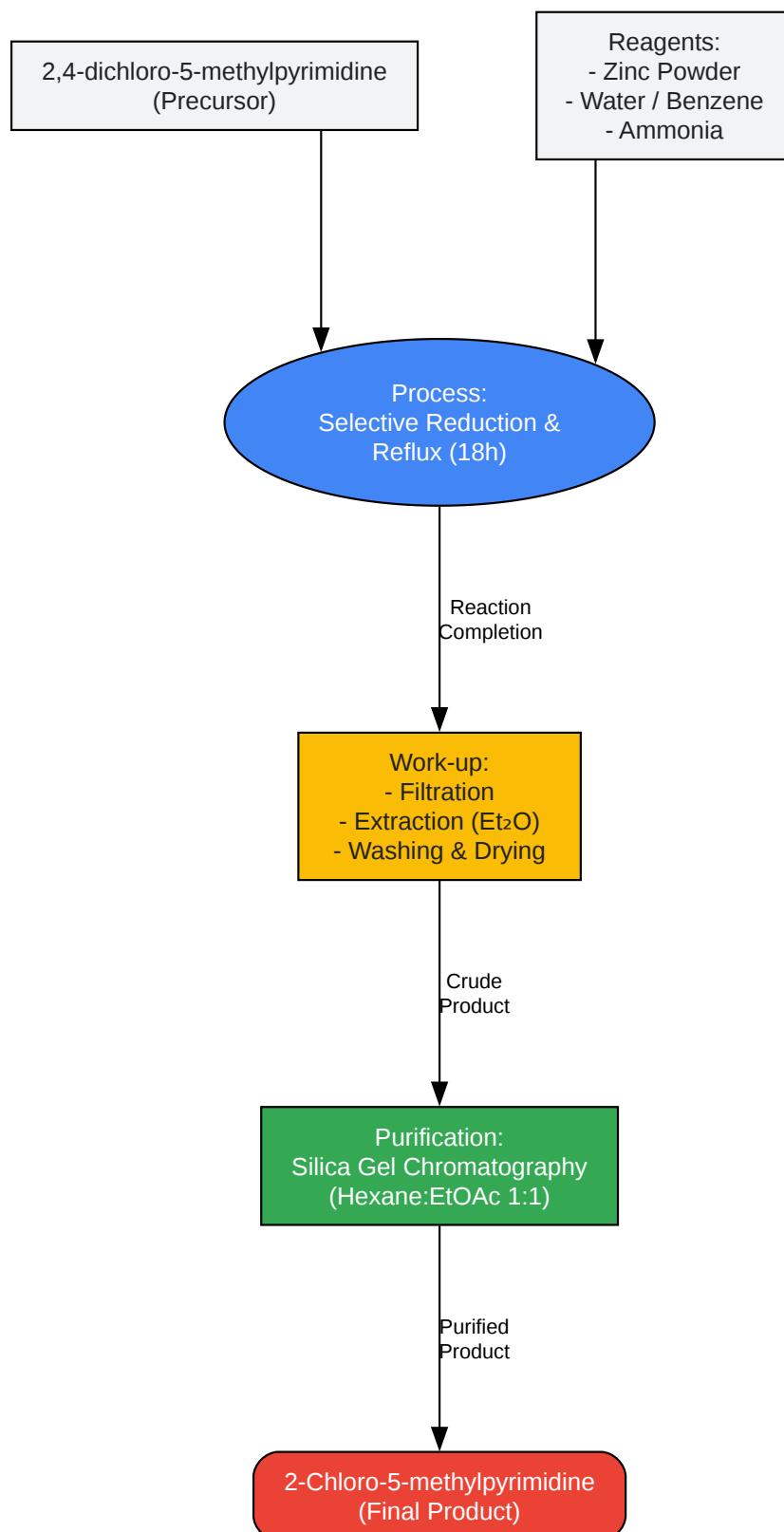
## Applications in Research and Drug Development

**2-Chloro-5-methylpyrimidine** is a crucial intermediate in the synthesis of a wide array of biologically active compounds. Its applications span multiple domains:

- Pharmaceutical Development: It is a key building block for synthesizing antiviral and anticancer agents.[2] The pyrimidine core is a common scaffold in medicinal chemistry. For instance, related aminopyrimidinyl compounds are foundational to the development of potent kinase inhibitors like Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor used in cancer therapy.
- Agrochemicals: The compound is utilized in the formulation of modern herbicides and fungicides, contributing to crop protection and improved agricultural yields.[2]
- Biochemical Research: Researchers employ this molecule to create derivatives for studying enzyme inhibition and receptor interactions, which is fundamental to understanding disease mechanisms.[2]
- Organic Synthesis: It is used in cross-coupling reactions, such as the Suzuki coupling, to link the pyrimidine ring with other aromatic heterocycles under mild conditions.[1]

## Logical Workflow: Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis of **2-Chloro-5-methylpyrimidine** from its common precursor.

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Caption: Synthesis workflow for **2-Chloro-5-methylpyrimidine**.

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